(R)-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound characterized by the presence of a trifluoroacetamido group and an indene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of ethyl indene-1-carboxylate with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Ethyl indene-1-carboxylate} + \text{Trifluoroacetic anhydride} \rightarrow \text{®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate} ]
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroacetamide
- 2-(2,2,2-Trifluoroacetamido)fluorene
- 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid
Uniqueness
®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene carboxylate structure combined with the trifluoroacetamido group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C14H14F3NO3 |
---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
ethyl (1R)-1-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(18-11(19)14(15,16)17)8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,18,19)/t13-/m1/s1 |
InChI Key |
GDGIDIFCXYZVLH-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC2=CC=CC=C21)NC(=O)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.